molecular formula C11H13N3O B13006656 2-(2-Aminopropyl)phthalazin-1(2H)-one

2-(2-Aminopropyl)phthalazin-1(2H)-one

Cat. No.: B13006656
M. Wt: 203.24 g/mol
InChI Key: LPIVCSIRESJEGW-UHFFFAOYSA-N
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Description

2-(2-Aminopropyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives

Preparation Methods

The synthesis of 2-(2-Aminopropyl)phthalazin-1(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then further reacted with 2-aminopropylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(2-Aminopropyl)phthalazin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Aminopropyl)phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(2-Aminopropyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives. Similar compounds include:

    Phthalazinone: The parent compound from which this compound is derived.

    2-(2-Hydroxypropyl)phthalazin-1(2H)-one: A similar compound with a hydroxyl group instead of an amino group.

    2-(2-Methylpropyl)phthalazin-1(2H)-one: A derivative with a methyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2-aminopropyl)phthalazin-1-one

InChI

InChI=1S/C11H13N3O/c1-8(12)7-14-11(15)10-5-3-2-4-9(10)6-13-14/h2-6,8H,7,12H2,1H3

InChI Key

LPIVCSIRESJEGW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C=N1)N

Origin of Product

United States

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